

# Data Presentation: Physicochemical and Performance Metrics

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## Compound of Interest

Compound Name: C14-4

Cat. No.: B15615982

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The fundamental characteristics and functional efficacy of **C14-4** and ALC-0315 LNPs are summarized below. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons can be challenging as formulations and experimental conditions often vary between studies.

## Table 1: Physicochemical Properties

Property	C14-4 LNP	ALC-0315 LNP	Key Considerations
Ionizable Lipid pKa	~6.5[5]	~6.09[6]	The pKa is crucial for encapsulation efficiency and endosomal escape.
Particle Size (Z-average)	51 - 97 nm[3]	80 - 100 nm[1][7]	Size influences biodistribution and cellular uptake.[8]
Polydispersity Index (PDI)	< 0.3[3]	Low (not specified)[1]	A lower PDI indicates a more uniform and monodisperse particle population.
Zeta Potential	Near-neutral[2]	Slightly negative[7]	Surface charge affects stability and interaction with biological components.
mRNA Encapsulation Efficiency	Consistent across formulations[3]	> 90%[1]	High encapsulation is vital for protecting the mRNA payload.

**Table 2: In Vitro Performance**

Parameter	C14-4 LNP	ALC-0315 LNP	Experimental Context
Primary Application	T Cell Transfection[3]	General mRNA Delivery[2]	C14-4 is optimized for immune cells; ALC-0315 is used more broadly.
Transfection Efficiency	High in Jurkat & primary T cells[3][4]	Variable, generally lower than SM-102 in vitro[2][9]	Efficiency is highly cell-type dependent.
Cytotoxicity	Minimal in primary T cells[3][4]	Low toxicity profile[1]	Both are considered relatively safe for in vitro applications.

Table 3: In Vivo Performance

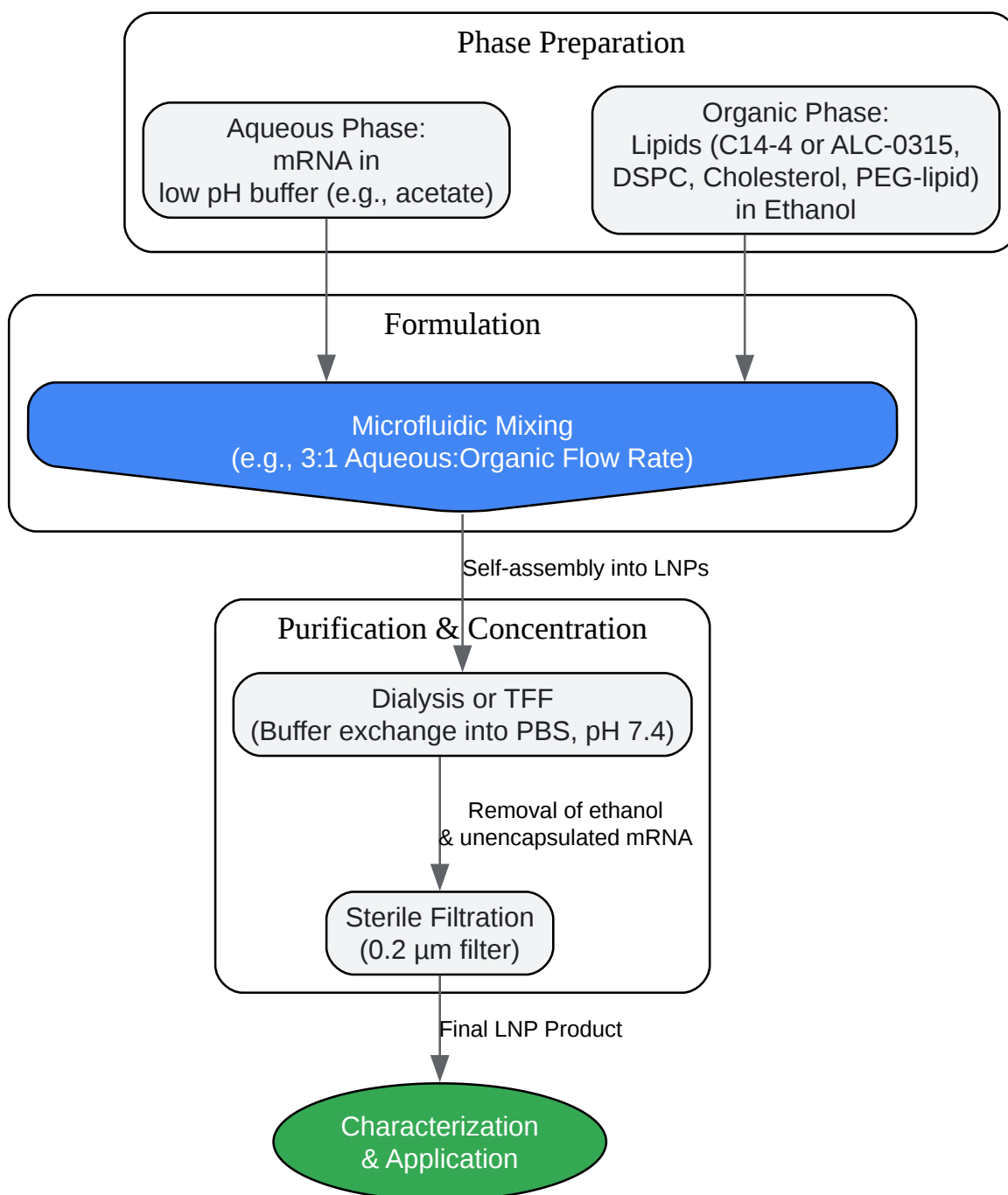
Parameter	C14-4 LNP	ALC-0315 LNP	Experimental Context
Primary Application	Ex vivo cell engineering[3]	Vaccination, systemic delivery[1][2]	C14-4 is primarily used for modifying cells outside the body, while ALC-0315 is proven for direct in vivo administration.
Protein Expression	Potent cancer-killing activity by engineered CAR T cells[3]	High protein expression, comparable to SM-102 LNPs[2][9]	ALC-0315 LNPs show strong expression after intramuscular injection.[2]
Biodistribution	Not extensively studied in vivo	Accumulates in the liver and spleen[10]	ALC-0315 LNPs have demonstrated hepatic tropism.[11]
Immunogenicity	Low cytotoxicity to immune cells[3]	Elicits robust humoral and cellular immune responses[12]	ALC-0315 LNPs are a key component of a highly effective vaccine platform.[1]

## Experimental Protocols and Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for the formulation, characterization, and evaluation of **C14-4** and ALC-0315 LNPs based on established practices.

### LNP Formulation Workflow

LNPs are typically prepared using a rapid mixing technique, such as with a microfluidic device, to ensure controlled and reproducible particle formation.



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Caption: General workflow for mRNA-LNP formulation using microfluidic mixing.

#### 1. Lipid Stock Preparation:

- **ALC-0315 Formulation:** A common molar ratio for ALC-0315 LNPs is 46.3% ALC-0315, 9.4% DSPC, 42.7% cholesterol, and 1.6% PEG-lipid.[1][13]
- **C14-4 Formulation:** A reported optimal ratio for T-cell delivery is 35% **C14-4**, 16% DOPE, 46.5% cholesterol, and 2.5% PEG-lipid.[14]
- Individual lipids are dissolved in ethanol to create stock solutions. The required volumes are then combined to form the final ethanolic lipid mixture.[15][16]

## 2. mRNA Solution Preparation:

- The mRNA payload is diluted in a low pH buffer, such as 100 mM sodium acetate (pH 4.0-5.0), to ensure the ionizable lipid is protonated and can complex with the negatively charged mRNA.[16][17]

## 3. Microfluidic Mixing:

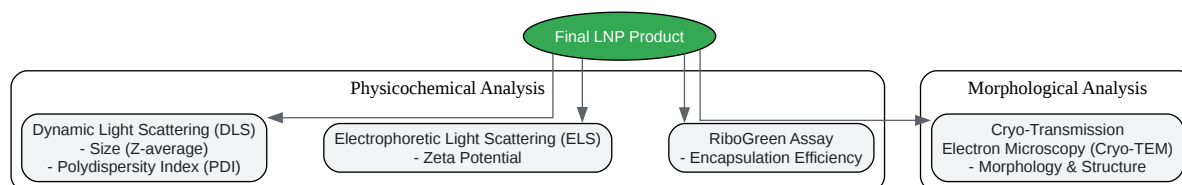
- The aqueous mRNA solution and the ethanolic lipid mixture are simultaneously injected into a microfluidic mixing device (e.g., NanoAssemblr).
- A typical flow rate ratio is 3:1 (aqueous:ethanolic) at a total flow rate of 10-25 mL/min.[15] This rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA core to form LNPs.

## 4. Purification:

- The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA, and to neutralize the surface charge of the LNPs for physiological use.[13]

# LNP Characterization

Proper characterization is essential to ensure the quality, consistency, and safety of LNP formulations.



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Caption: Key techniques for the characterization of mRNA-LNP formulations.

- **Size and Polydispersity:** Dynamic Light Scattering (DLS) is the standard method to measure the hydrodynamic diameter (Z-average) and PDI of the LNP population.[18][19]
- **Zeta Potential:** This is measured using Electrophoretic Light Scattering (ELS) and indicates the surface charge of the LNPs, which influences stability and interactions with cells.[18]
- **Encapsulation Efficiency:** The amount of mRNA successfully encapsulated within the LNPs is typically quantified using a fluorescent dye assay like the RiboGreen assay.[1]
- **Morphology:** Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct visualization of the LNP structure and morphology, confirming their integrity and shape.[18][20]

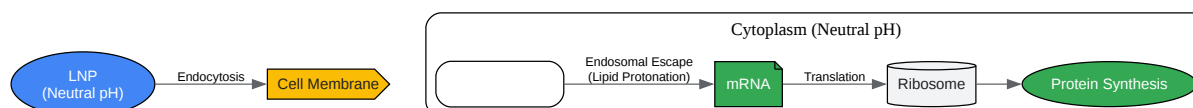
## In Vitro and In Vivo Evaluation

- **In Vitro Transfection:** LNPs are added to cultured cells (e.g., primary T cells for **C14-4**, various cell lines for ALC-0315).[3] After a set incubation period (e.g., 24-48 hours), the expression of the mRNA-encoded protein (e.g., Luciferase, GFP) is measured via luminescence, fluorescence, or flow cytometry. Cell viability is assessed using assays like MTT or CellTiter-Glo to determine cytotoxicity.[3][4]
- **In Vivo Studies:** LNPs are administered to animal models (e.g., mice) via relevant routes (e.g., intramuscularly for vaccines).[2] Protein expression is measured in target tissues (e.g.,

muscle, liver) at various time points. For vaccine studies, immunogenicity is evaluated by measuring antibody titers (e.g., IgG) and T-cell responses.[12]

## Mechanism of Action and Signaling

The efficacy of both **C14-4** and ALC-0315 hinges on the pH-responsive nature of the ionizable lipid, which is fundamental for endosomal escape and cytosolic delivery of the mRNA payload.



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Caption: Mechanism of LNP-mediated mRNA delivery via endosomal escape.

- Uptake: At physiological pH (~7.4), LNPs are near-neutral and are taken up by cells through endocytosis.[15]
- Acidification & Protonation: Inside the endosome, the pH drops. The ionizable lipid (**C14-4** or ALC-0315) becomes protonated (positively charged).[15][21]
- Endosomal Escape: This charge switch is thought to disrupt the endosomal membrane, possibly by forming ion pairs with anionic lipids in the endosomal membrane, allowing the mRNA to escape into the cytoplasm.[13][15]
- Translation: Once in the cytoplasm, the mRNA is translated by ribosomes to produce the desired protein.

Furthermore, the lipid components of LNPs are not merely passive carriers; they can engage with the innate immune system. LNP components can be recognized by receptors like Toll-like receptors (TLRs) and activate signaling pathways (e.g., MyD88-dependent pathways), leading to the production of inflammatory cytokines.[22][23][24] This intrinsic adjuvant activity is a key reason for the potent immune responses generated by LNP-based vaccines.[22][25]



## Conclusion

Both **C14-4** and ALC-0315 are highly effective ionizable lipids, but their strengths lie in different applications.

- ALC-0315 is a clinically validated component for in vivo applications, particularly vaccines, demonstrating a favorable safety profile and high efficacy in generating robust immune responses and systemic protein expression.[1][12] Its performance characteristics are well-documented, making it a reliable choice for traditional mRNA therapeutic and vaccine development.
- **C14-4** excels in the specialized area of ex vivo T-cell engineering.[3] Its ability to efficiently transfect these sensitive primary cells with low toxicity makes it a superior candidate for developing CAR-T and other cell-based immunotherapies.[4][14]

The choice between **C14-4** and ALC-0315 LNPs should be guided by the specific therapeutic goal. For applications requiring direct in vivo administration and robust immunogenicity, ALC-0315 is a proven option. For applications focused on the genetic modification of immune cells for cell therapy, **C14-4** presents a more potent and safer alternative. Further head-to-head studies under identical formulation and experimental conditions would be invaluable for a more definitive comparison of their performance across a wider range of applications.

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